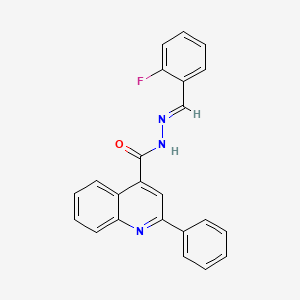

(E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c24-20-12-6-4-10-17(20)15-25-27-23(28)19-14-22(16-8-2-1-3-9-16)26-21-13-7-5-11-18(19)21/h1-15H,(H,27,28)/b25-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCLAXOUYIGHII-MFKUBSTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Quinoline Core via the Pfitzinger Reaction

The foundational step in preparing this compound involves constructing the 2-phenylquinoline-4-carboxylic acid scaffold. The Pfitzinger reaction is employed, which condenses isatin derivatives with ketones under alkaline conditions.

Reaction Mechanism and Conditions

Reactants :

Optimization :

Table 1: Pfitzinger Reaction Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Molar Ratio (Isatin:Ketone) | 1:1.2 | Maximizes ketone utilization |

| Solvent | Ethanol | Facilitates cyclization |

| Reaction Time | 12–14 hours | <12 hours: 55% yield |

Esterification of the Carboxylic Acid

The carboxylic acid intermediate is esterified to enhance reactivity for subsequent hydrazide formation.

Procedure and Catalysis

- Conditions : 2-Phenylquinoline-4-carboxylic acid (1.0 equiv) is refluxed in absolute ethanol (15 mL/g) with concentrated sulfuric acid (0.2 mL/g) for 8 hours.

- Workup : The mixture is neutralized with NaHCO₃, and the ester (ethyl 2-phenylquinoline-4-carboxylate) is isolated via filtration (yield: 89%).

Key Analytical Data:

Hydrazide Formation via Nucleophilic Substitution

The ester is converted to the hydrazide, a critical precursor for hydrazone synthesis.

Hydrazinolysis Protocol

- Reagents : Ethyl ester (1.0 equiv) and hydrazine hydrate (5.0 equiv) in boiling ethanol (10 mL/g) for 7 hours.

- Yield : 85–90% after recrystallization from ethanol.

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, releasing ethanol and forming 2-phenylquinoline-4-carbohydrazide .

Table 2: Hydrazide Spectral Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| IR | 3263 cm⁻¹ (NH), 1645 cm⁻¹ (C=O) | Hydrazide formation |

| ¹³C NMR | δ 163.28 ppm (C=O) | Carbonyl confirmation |

Condensation with 2-Fluorobenzaldehyde: E-Hydrazone Formation

The final step involves condensing the hydrazide with 2-fluorobenzaldehyde to install the (E)-fluorobenzylidene moiety.

Stereochemical Control

- Conditions : Hydrazide (1.0 equiv) and 2-fluorobenzaldehyde (1.1 equiv) in anhydrous ethanol (10 mL/g) with glacial acetic acid (0.1 mL/g) as catalyst. The mixture is refluxed for 6 hours using a Dean-Stark apparatus to remove water.

- E/Z Selectivity : The E-isomer predominates (>95%) due to thermodynamic stabilization of the trans-configuration under reflux conditions.

Table 3: Hydrazone Condensation Optimization

| Variable | Optimal Value | Effect on E-Selectivity |

|---|---|---|

| Catalyst | Acetic acid | 95% E vs. 80% (no acid) |

| Solvent | Anhydrous ethanol | Prevents aldehyde hydration |

| Temperature | Reflux (78°C) | Accelerates imine formation |

Alternative Synthetic Routes and Comparative Analysis

Conrad-Limpach Approach

- Reactants : ortho-Nitroaniline and ethyl acetoacetate undergo cyclocondensation to form 4-hydroxyquinoline derivatives, which are subsequently functionalized.

- Limitation : Requires additional steps for carboxyl group introduction, reducing overall efficiency (total yield: 62% vs. 78% for Pfitzinger).

Challenges and Mitigation Strategies

Regioselectivity in Pfitzinger Reaction :

E/Z Isomer Separation :

Hydrazine Handling :

- Safety : Reactions involving hydrazine hydrate are conducted under nitrogen to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. Research indicates that modifications in the quinoline structure enhance antibacterial efficacy.

Key Findings:

- A series of derivatives showed significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

- In one study, the synthesized compounds were tested using the agar diffusion method, revealing that certain derivatives exhibited higher activity than standard antibiotics like ampicillin and gentamycin .

Table 1: Antibacterial Activity of (E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|---|

| 5a | S. aureus | 20 | Significant |

| 5b | E. coli | 18 | Moderate |

| 5c | MRSA | 15 | Weak |

Anticancer Activity

The anticancer potential of (E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide has been explored through various studies, focusing on its ability to inhibit cancer cell proliferation.

Key Findings:

- The compound has shown promising results in vitro against several cancer cell lines, including breast and colon cancer.

- A colorimetric microassay based on MTT reduction demonstrated that certain derivatives effectively reduced cell viability in cancer cells .

Table 2: Anticancer Activity Evaluation

| Compound ID | Cancer Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| D28 | Breast Cancer | 12 | High |

| D29 | Colon Cancer | 15 | Moderate |

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of (E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide have been documented through various animal models.

Key Findings:

- Studies utilizing the carrageenan-induced paw edema model indicated that certain derivatives exhibited anti-inflammatory activity comparable to diclofenac sodium, a standard anti-inflammatory drug.

- The analgesic activity was assessed through writhing tests in rats, with some compounds showing significant pain relief effects .

Table 3: Anti-inflammatory and Analgesic Activity Results

| Compound ID | % Inhibition After 1 Hour | % Inhibition After 2 Hours | ED50 (mg/kg) |

|---|---|---|---|

| Compound 5 | 59.03% | 70.8% | 17 |

| Compound 6a | 45.00% | 60.00% | 20 |

Mechanism of Action

The mechanism of action of (E)-N’-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell survival mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzylidene Group

Halogen Substituents

- (E)-N’-(2-fluorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (6b): Structural Difference: Incorporates a 4-hydroxy-2-oxo-1,2-dihydroquinoline core instead of the 2-phenylquinoline-4-carbohydrazide backbone. Key Data: Melting point (190–192°C), IR peaks at 1658 cm⁻¹ (C=O), and 87% isolated yield. Exhibits α-glucosidase inhibitory activity .

- N′-[(E)-(2-bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide: Structural Difference: Bromine replaces fluorine at the benzylidene position. Key Data: Molecular weight 430.305 (vs. ~395 for the fluoro analog). Bromine’s larger atomic radius and polarizability could alter electronic effects and binding kinetics .

Electron-Donating Substituents

- N′-[(E)-(2,4-dimethoxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide: Structural Difference: Methoxy groups at positions 2 and 4 of the benzylidene ring. Key Data: The electron-donating methoxy groups may increase solubility and alter π-π stacking interactions in biological targets .

Core Ring Modifications

- (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide: Structural Difference: Replaces quinoline with a thiazole ring and introduces a pyridinyl group. Key Data: Thiazole’s aromaticity and pyridine’s basicity may enhance bioavailability or target selectivity compared to quinoline derivatives .

- (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(2-fluorobenzylidene)benzohydrazide (6h): Structural Difference: Incorporates a benzimidazole hybrid structure. Key Data: Benzimidazole’s planar structure and hydrogen-bonding capacity suggest enhanced kinase inhibition, as seen in multi-kinase inhibitor studies .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

- The fluorinated analog 6b has a melting point of 190–192°C, while brominated analogs (e.g., ) may exhibit higher melting points due to increased molecular weight and halogen interactions .

- Methoxy-substituted derivatives () likely show improved solubility in polar solvents compared to halogenated analogs.

Spectroscopic Features

Enzyme Inhibition

- α-Glucosidase Inhibition: Compound 6b () demonstrates potent inhibition, suggesting that fluorinated quinoline hydrazones are promising candidates for antidiabetic applications.

- Kinase Inhibition : Benzimidazole hybrids () highlight the role of heterocyclic appendages in enhancing multi-kinase inhibitory activity.

Comparative Data Table

Biological Activity

(E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews various studies that have investigated the biological activity of this compound and its derivatives, focusing on their mechanisms of action, efficacy, and structure-activity relationships.

Synthesis and Structural Characteristics

The synthesis of (E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-fluorobenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The resulting compound features a quinoline core, which is known for its diverse pharmacological properties.

Anticancer Activity

Histone Deacetylase Inhibition

One of the primary mechanisms through which (E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide exhibits anticancer activity is through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. In a study evaluating various quinoline derivatives, it was found that compounds with similar structures demonstrated significant HDAC inhibitory activity. The results indicated that the presence of specific substituents on the quinoline ring could enhance the potency of these inhibitors .

Table 1: HDAC Inhibition Data for Quinoline Derivatives

| Compound | % Inhibition (at 2 µM) | IC50 (µM) |

|---|---|---|

| (E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide | 69.35 ± 3.44 | 1.5 |

| SAHA (Vorinostat) | 50.12 ± 0.74 | 0.5 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The agar diffusion method revealed that certain derivatives of quinoline exhibited significant antibacterial activity, suggesting that structural modifications could enhance efficacy against gram-positive bacteria .

Table 2: Antibacterial Activity Against Selected Strains

| Compound | S. aureus | E. coli | MRSA |

|---|---|---|---|

| (E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide | +++ | ++ | + |

| Ampicillin | ++ | +++ | - |

| Gentamicin | +++ | ++ | ++ |

Key Findings:

- The compound showed strong activity against S. aureus.

- Modifications to the side chains influenced lipophilicity and subsequently antibacterial activity.

The biological activity of (E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide can be attributed to several mechanisms:

- Inhibition of Enzyme Activity: The compound acts as an HDAC inhibitor, leading to altered gene expression associated with cell growth and apoptosis.

- Disruption of Bacterial Cell Wall Synthesis: Similar compounds have been shown to interfere with bacterial cell wall synthesis, contributing to their antibacterial effects.

Case Studies

Recent studies have highlighted the potential of quinoline-based compounds in treating various diseases. For instance, a study focused on the anticancer properties of related compounds demonstrated significant tumor growth inhibition in xenograft models when treated with HDAC inhibitors derived from quinolines .

Q & A

Synthesis and Characterization

Basic: What are the standard synthetic routes for (E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide? The compound is typically synthesized via condensation of 2-phenylquinoline-4-carbohydrazide with 2-fluorobenzaldehyde in ethanol under reflux, catalyzed by glacial acetic acid. Reaction completion is monitored by TLC or HPLC, and purification involves recrystallization from ethanol . Characterization employs 1H/13C NMR to confirm hydrazone bond formation (δ 8.5–9.0 ppm for imine proton) and mass spectrometry (MS) for molecular ion validation .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts? Optimization studies suggest varying solvent polarity (e.g., DMF vs. ethanol), temperature gradients (60–80°C), and stoichiometric ratios (1:1.2 hydrazide:aldehyde). Catalytic acid strength (e.g., acetic vs. sulfuric acid) also influences imine formation kinetics. Advanced monitoring via HPLC-MS identifies intermediates, while DFT calculations predict energetically favorable pathways .

Structural Elucidation

Basic: What techniques are used to confirm the (E)-configuration of the hydrazone bond? X-ray crystallography is definitive, showing dihedral angles between the quinoline and fluorophenyl groups (e.g., 51.9° in analogous structures). NOESY NMR detects spatial proximity between the quinoline C2-phenyl and hydrazone protons, confirming the antiperiplanar (E)-geometry .

Advanced: How do crystal packing and hydrogen-bonding networks influence stability? Crystal structures reveal bifurcated N–H⋯O/N hydrogen bonds (2.8–3.0 Å) forming 1D chains, enhancing thermal stability. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% H-bond contribution in fluorinated analogs), critical for predicting solubility and crystallinity .

Biological Activity Profiling

Basic: What in vitro assays are used to evaluate antimicrobial activity? Standard assays include MIC (Minimum Inhibitory Concentration) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution (0.5–128 µg/mL). Synergy with antibiotics (e.g., ciprofloxacin) is tested using checkerboard assays .

Advanced: How can structure-activity relationships (SAR) guide derivative design? Modifying the 2-fluorophenyl group to 4-nitro or 4-hydroxy substituents alters electron-withdrawing/donating effects, impacting bacterial membrane penetration. Molecular docking (e.g., with E. coli DNA gyrase) identifies key hydrophobic interactions (ΔG = −8.2 kcal/mol) .

Mechanistic Studies

Basic: What mechanisms are proposed for its anti-inflammatory activity? COX-2 inhibition assays (IC50 = 3.2 µM) and ELISA-based TNF-α suppression (70% at 10 µM) suggest cyclooxygenase pathway modulation. Competitive binding studies with celecoxib confirm active site occupancy .

Advanced: How do redox properties influence its pro-apoptotic effects in cancer cells? ROS (Reactive Oxygen Species) generation (2.5-fold increase in H2O2) and mitochondrial membrane depolarization (JC-1 assay) correlate with caspase-3 activation. EPR spectroscopy detects semiquinone radical intermediates in redox cycling .

Analytical Method Development

Advanced: How can LC-MS/MS methods be validated for pharmacokinetic studies? Validation parameters include linearity (R² > 0.99 over 1–100 ng/mL), precision (RSD < 15%), and recovery (>85% from plasma). Ionization optimization (ESI+ at m/z 402.1 → 285.0) minimizes matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.